3-(Trifluoromethoxy)phenylacetic Acid

Drug Metabolism Pharmacokinetics CYP Inhibition

Select 3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0) for its meta-substituted -OCF3 scaffold that delivers a predicted non-inhibitory CYP profile (CYP1A2, 2C19, 2C9, 2D6, 3A4), unlike the CYP1A2-inhibiting para-isomer. This key intermediate in analgesic and glutaminase inhibitor synthesis offers superior solubility (0.25 mg/mL) and balanced LogP (2.37) versus -CF3 analogs. Verified by AIST SDBS spectral data (SDBS No. 51820) for unambiguous identity confirmation. Ideal for lead optimization requiring minimized DDI risk and reliable analytical reference.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 203302-97-0
Cat. No. B1304645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)phenylacetic Acid
CAS203302-97-0
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O
InChIInChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyNFZQVADYFXRRPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethoxy)phenylacetic Acid (CAS 203302-97-0): Baseline Physicochemical and Structural Profile for Research Procurement


3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0) is a fluorinated phenylacetic acid derivative with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . The compound is characterized by a meta-substituted trifluoromethoxy (-OCF3) group on the phenyl ring, which confers enhanced lipophilicity (predicted Consensus LogP of 2.37) and influences its acidity and metabolic stability . As a solid at room temperature with a melting point range of 53-57°C, it is supplied as a white to light yellow powder or crystalline material with typical purity specifications of ≥95% (by titration) . This compound serves as a versatile intermediate and building block in medicinal chemistry, particularly in the synthesis of analgesic agents and glutaminase inhibitors .

Why 3-(Trifluoromethoxy)phenylacetic Acid (CAS 203302-97-0) Cannot Be Interchanged with In-Class Analogs: A Procurement Rationale


Substitution with regioisomers (e.g., 4-(trifluoromethoxy)phenylacetic acid) or functional group variants (e.g., 3-(trifluoromethyl)phenylacetic acid) introduces distinct changes in key properties that can significantly alter experimental outcomes. The specific combination of the meta-substituted -OCF3 group and the phenylacetic acid scaffold dictates unique electronic, steric, and metabolic interactions . Computational predictions indicate that the meta-substitution pattern of 3-(trifluoromethoxy)phenylacetic acid confers a CYP inhibition profile distinct from its para-substituted analog, with the latter predicted to be a CYP1A2 inhibitor while the meta-isomer is not . Furthermore, variations in the electron-withdrawing group (-OCF3 vs. -CF3) affect the compound's acidity (pKa) and reactivity in downstream derivatizations, which can influence the yield and purity of final synthesized products . These differences underscore the importance of selecting the exact compound for consistent and reproducible research.

Quantitative Differentiation of 3-(Trifluoromethoxy)phenylacetic Acid (CAS 203302-97-0) Against Key Comparators


ADME Property Divergence: Predicted CYP1A2 Inhibition and GI Absorption Profile vs. 4-(Trifluoromethoxy)phenylacetic Acid

A comparison of computationally predicted ADME properties reveals a distinct difference in CYP enzyme inhibition potential between 3-(trifluoromethoxy)phenylacetic acid (meta-isomer) and 4-(trifluoromethoxy)phenylacetic acid (para-isomer). The meta-isomer is predicted to be a non-inhibitor of CYP1A2, whereas the para-isomer is predicted to be a CYP1A2 inhibitor . This difference, alongside a slightly lower predicted Consensus LogP (2.37 for meta vs. 2.39 for para), may influence metabolic stability and drug-drug interaction potential in biological assays . Both isomers are predicted to have high gastrointestinal absorption and are blood-brain barrier permeant .

Drug Metabolism Pharmacokinetics CYP Inhibition ADME Medicinal Chemistry

Lipophilicity and Solubility Profile: Consensus LogP and ESOL Comparison vs. 3-(Trifluoromethyl)phenylacetic Acid

Computational predictions from the Bidepharm platform indicate that 3-(trifluoromethoxy)phenylacetic acid has a Consensus LogP of 2.37 and an ESOL-predicted water solubility of 0.25 mg/mL (LogS = -2.94, classified as 'Soluble') . In contrast, its 3-(trifluoromethyl) analog (CAS 351-35-9) has a higher consensus LogP of approximately 2.5 and a correspondingly lower predicted solubility (approximately 0.15 mg/mL) . The presence of the oxygen atom in the -OCF3 group increases polarity relative to the -CF3 group, leading to better aqueous solubility and a lower logP for the target compound.

Lipophilicity Solubility Physicochemical Properties Drug Design LogP

Spectral Database Coverage: Verified 1H NMR, 13C NMR, IR, and Mass Spectra for 3-(Trifluoromethoxy)phenylacetic Acid in AIST SDBS

3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0) has comprehensive, peer-reviewed spectral data available in the National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database for Organic Compounds (SDBS No. 51820). This includes 1H NMR, 13C NMR, IR (KBr disk and Nujol mull), and mass spectrometry (MS) data [1]. In contrast, the 4-(trifluoromethoxy) isomer (CAS 4315-07-5) and the 3-(trifluoromethyl) analog (CAS 351-35-9) do not have publicly available entries in this authoritative database as of 2026 [2]. This provides a verifiable advantage for analytical method development and compound verification.

Analytical Chemistry Spectral Database NMR IR Spectroscopy Mass Spectrometry Quality Control

In Silico CYP Enzyme Interaction Profile: Predicted Non-Inhibition of Major CYP Isoforms for 3-(Trifluoromethoxy)phenylacetic Acid

Computational predictions for 3-(trifluoromethoxy)phenylacetic acid suggest a favorable CYP inhibition profile, with no predicted inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This is a class-level advantage for compounds containing the meta-OCF3-substituted phenylacetic acid motif. However, for the 4-(trifluoromethoxy) isomer, a key difference emerges: it is predicted to be an inhibitor of CYP1A2, while still being a non-inhibitor of the other isoforms . This single difference in CYP1A2 inhibition prediction distinguishes the two regioisomers and may have implications for downstream metabolism.

Drug-Drug Interactions CYP450 In Silico Toxicology Medicinal Chemistry ADME

Optimal Application Scenarios for 3-(Trifluoromethoxy)phenylacetic Acid (CAS 203302-97-0) in Research and Industrial Workflows


Design of Drug Candidates with Favorable CYP Interaction Profiles

In medicinal chemistry programs where minimizing off-target CYP interactions is critical, 3-(trifluoromethoxy)phenylacetic acid is a strategically advantageous building block. Its predicted non-inhibitory profile across major CYP isoforms (CYP1A2, 2C19, 2C9, 2D6, 3A4) suggests that incorporating this scaffold into a lead compound may reduce the risk of metabolism-based drug-drug interactions. This is a key differentiator from its 4-substituted regioisomer, which is predicted to inhibit CYP1A2. Researchers developing compounds for chronic dosing or for patient populations on multiple medications can prioritize this scaffold to proactively address ADME liabilities.

Synthesis of Glutaminase Inhibitors and Analgesic Agents

3-(Trifluoromethoxy)phenylacetic acid is a known key intermediate in the synthesis of specific 3-(dimethylaminomethyl)piperidin-4-ol derivatives, which are being investigated for the treatment of pain and opioid receptor-related conditions . Furthermore, the (trifluoromethoxy)phenylacetic acid motif has been explicitly explored in the development of novel kidney-type glutaminase allosteric inhibitors, with derivative compounds showing improved liver microsome stability and in vivo pharmacokinetics . This established synthetic utility in targeted therapeutic areas provides a clear and documented justification for its procurement over less-documented analogs.

Analytical Method Development and Quality Control

The availability of comprehensive, peer-reviewed spectral data in the AIST SDBS database (SDBS No. 51820) makes 3-(trifluoromethoxy)phenylacetic acid an excellent reference standard for analytical chemistry . The database includes 1H NMR, 13C NMR, IR, and MS spectra, allowing for unambiguous identity confirmation and purity assessment. This is a distinct advantage for analytical laboratories developing HPLC, GC, or NMR methods for quantifying this compound or its derivatives, and for manufacturing quality control departments requiring reliable reference data. The absence of such centralized data for close analogs necessitates additional, costly in-house characterization.

Physicochemical Optimization in Early-Stage Drug Discovery

For lead optimization campaigns where balancing lipophilicity and aqueous solubility is paramount, 3-(trifluoromethoxy)phenylacetic acid offers a differentiated physicochemical profile. Its predicted Consensus LogP of 2.37 and ESOL solubility of 0.25 mg/mL are more favorable than the 3-(trifluoromethyl) analog (LogP ~2.5, solubility ~0.15 mg/mL) . This improvement in solubility and reduction in logP can enhance a compound's developability by improving oral absorption and simplifying formulation for in vivo studies. Researchers can select this specific scaffold to fine-tune the ADME properties of a lead series without resorting to additional polar functional groups that might compromise target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)phenylacetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.